molecular formula C11H7N3O3 B1290978 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile CAS No. 606099-85-8

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile

Cat. No.: B1290978
CAS No.: 606099-85-8
M. Wt: 229.19 g/mol
InChI Key: FUWHWPUHFPTXSB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile is a heterocyclic compound with a furan ring substituted with an amino group, a nitrophenyl group, and a nitrile group.

Scientific Research Applications

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tubulin polymerization, which is crucial for cell division and growth . Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating their activity and influencing cellular responses. The interactions between this compound and these biomolecules are primarily driven by its functional groups, which facilitate binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to disrupt cell cycle progression, particularly by inducing cell cycle arrest at the G2/M phase . This disruption is associated with a decrease in cell proliferation and an increase in apoptosis, or programmed cell death. Furthermore, this compound influences cell signaling pathways by modulating the activity of key proteins involved in these pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, thereby inhibiting or activating their functions. For instance, the inhibition of tubulin polymerization by this compound prevents the formation of microtubules, which are essential for cell division . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in in vitro and in vivo models. These temporal effects highlight the importance of understanding the stability and degradation of this compound in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert minimal toxic effects while effectively inhibiting cell proliferation and inducing apoptosis . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as organ damage and systemic toxicity. These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for this compound to maximize its efficacy while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body and affecting its bioavailability. The interactions with transporters and binding proteins play a critical role in determining the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on cellular function . The localization of this compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile typically involves the reaction of 4-nitrobenzaldehyde, malononitrile, and an amine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4-(4-methylphenyl)furan-3-carbonitrile
  • 2-Amino-4-(4-chlorophenyl)furan-3-carbonitrile
  • 2-Amino-4-(4-bromophenyl)furan-3-carbonitrile

Comparison:

Properties

IUPAC Name

2-amino-4-(4-nitrophenyl)furan-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c12-5-9-10(6-17-11(9)13)7-1-3-8(4-2-7)14(15)16/h1-4,6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHWPUHFPTXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=C2C#N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640028
Record name 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606099-85-8
Record name 2-Amino-4-(4-nitrophenyl)furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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